3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of imidazopurine and has been synthesized through various methods. In
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has involved the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione, including compounds with similar structures to the specified chemical, and their preliminary pharmacological evaluation. These compounds have been evaluated for their potential as ligands for 5-HT(1A) receptors, exhibiting anxiolytic and antidepressant activities in preclinical studies, suggesting their worthiness for future research to obtain new derivatives with potential therapeutic applications (Zagórska et al., 2009).
Biological Evaluation of Fluorinated and Trifluoromethyl Derivatives
Further studies have expanded to include the synthesis and biological evaluation of fluorinated and trifluoromethyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These studies have identified potent ligands for 5-HT1A and 5-HT7 receptors, with selected compounds showing potential antidepressant and anxiolytic effects in vivo. This research underscores the significance of structural modifications for enhancing receptor affinity and pharmacological profiles, laying the groundwork for the development of new antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Selective A3 Adenosine Receptor Antagonists
A notable area of application is the development of selective A3 adenosine receptor antagonists. Studies have synthesized and evaluated new derivatives of imidazo[2,1-f]purine-2,4-dione, identifying compounds with high affinity for the A3 adenosine receptor. These findings are significant for the design of new therapeutic agents targeting the A3 adenosine receptor, which is involved in various pathological processes (Baraldi et al., 2005).
properties
IUPAC Name |
4-methyl-6-(2-methylphenyl)-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-4-14-27-22(30)20-21(26(3)24(27)31)25-23-28(20)15-19(17-11-6-5-7-12-17)29(23)18-13-9-8-10-16(18)2/h4-13,15H,1,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJGPXXMBZZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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